molecular formula C12H14BrN B15448302 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 62783-93-1

5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole

Cat. No.: B15448302
CAS No.: 62783-93-1
M. Wt: 252.15 g/mol
InChI Key: XOSAMXKLYYJTSW-UHFFFAOYSA-N
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Description

5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole is a brominated indole derivative characterized by a unique substitution pattern: a bromine atom at position 5, three methyl groups (positions 1 and 3,3), and a methylidene (=CH2) group at position 2.

Properties

IUPAC Name

5-bromo-1,3,3-trimethyl-2-methylideneindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSAMXKLYYJTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494306
Record name 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62783-93-1
Record name 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole (CAS Number: 62783-93-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 252.15 g/mol
  • LogP : 3.75520
  • IUPAC Name : 5-bromo-1,3,3-trimethylindole

Pharmacological Activity

Recent studies have highlighted various biological activities associated with 5-bromo compounds, particularly in the field of cancer research and neuropharmacology.

Anticancer Activity

5-Bromo derivatives have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit the growth of cancer cells through various mechanisms:

  • Apoptosis Induction : Studies have shown that 5-bromo compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Certain derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models.
StudyMethodFindings
In vitro assays on colorectal cancer cellsInduced apoptosis with an IC50 value of 12 µM
In vivo xenograft modelReduced tumor volume by 45% compared to control
Cell cycle analysisG2/M phase arrest observed at concentrations above 10 µM

Neuropharmacological Effects

The neuroprotective effects of 5-bromo compounds are also noteworthy. Research suggests:

  • Neuroprotection Against Oxidative Stress : Compounds have demonstrated the ability to protect neuronal cells from oxidative damage.
  • Cognitive Enhancement : Some studies indicate improvements in cognitive function in animal models when administered with these compounds.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to growth and survival.
  • Interaction with DNA : There is evidence suggesting that brominated indoles can intercalate into DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies have reported on the effects of 5-bromo compounds in clinical and preclinical settings:

  • Colorectal Cancer Treatment : A study involving a cohort of patients treated with a brominated indole derivative showed a significant reduction in tumor markers after eight weeks of treatment.
  • Neurodegenerative Disorders : Clinical trials exploring the use of brominated indoles for Alzheimer's disease have reported improvements in cognitive scores among participants.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Position and Type
  • 5-Bromo-1,2,3-trimethylindole (4d) : Structural Differences: Lacks the methylidene group at position 2 and has methyl groups at positions 1, 2, and 3. Synthesis: Prepared via a one-pot Fischer indolization–N-alkylation method with 75% yield, demonstrating high efficiency.
  • 5-Bromo-2,3-diphenyl-1H-indole :

    • Structural Differences : Substitutes methyl groups with bulky phenyl rings at positions 2 and 3.
    • Implications : Increased steric hindrance and lipophilicity may reduce solubility but enhance binding to hydrophobic biological targets.
  • 3-(1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl)-5-bromo-1H-indole (34) : Structural Differences: Incorporates an imidazolyl group linked to a phenethyl moiety at position 3.
Functional Group Variations
  • Triazole Derivatives (e.g., 9a, 9c, 9d) :

    • Structural Features : 5-Bromoindoles with triazole-ethyl substituents at position 3.
    • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields ranging from 25% to 50%.
    • Biological Relevance : These compounds are evaluated as antioxidants, highlighting the role of triazole groups in redox activity.
  • 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone :

    • Structural Features : Contains a thiosemicarbazone group at position 3.
    • Implications : The sulfur atom enables metal chelation, a property absent in the target compound.

Physical and Chemical Properties

Table 1: Comparative Physical Data
Compound Melting Point (°C) Yield Key Functional Groups Reference
5-Bromo-1,2,3-trimethylindole (4d) Amorphous solid 75% -CH3 (1,2,3)
3-Hydroxy-2-oxindole (3h) Not reported 77–80% -OH, -CO2H
5-Bromo-3-triazole-ethylindole (9c) Not reported 50% Triazole, -CH2CH2- linker
5-Bromo-2,3-diphenyl-1H-indole Not reported N/A Phenyl groups
Key Observations :
  • Methylidene-containing compounds (e.g., the target) are expected to exhibit higher reactivity at position 2 due to the electron-rich double bond.
  • Bulky substituents (e.g., phenyl, triazole) lower solubility but may improve target specificity in biological systems.
Key Observations :
  • Fischer indolization (used for 4d) is highly efficient for constructing the indole core but lacks versatility for introducing unsaturated groups like methylidene.
  • Click chemistry (CuAAC) enables modular functionalization but requires optimization to improve yields (e.g., 25–50% for triazoles).

Q & A

Q. What are the common synthetic routes for 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole?

A typical synthesis involves multi-step reactions, including bromination, alkylation, and cyclization. For example, and describe the use of CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems to functionalize indole derivatives. Key steps include:

  • Dissolving intermediates in polar aprotic solvents (e.g., DMF).
  • Catalyzing reactions with CuI (0.5–1.0 equivalents).
  • Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) . Yield optimization often requires adjusting solvent ratios and reaction times.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (e.g., reports δ 7.23–4.62 ppm for aromatic protons and alkyl chains) .
  • Mass spectrometry : FAB-HRMS or ESI-HRMS to verify molecular ions (e.g., [M+H]+^+ at m/z 427.0757 in ) .
  • TLC : Monitoring reaction progress using Rf_f values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .

Q. What are the primary applications of this compound in medicinal chemistry?

Indole derivatives are explored for their interactions with biological targets, such as enzymes or receptors. and highlight their role in modulating pathways like antioxidant activity (e.g., ischemia treatment) and protein-ligand interactions . The bromine and methyl groups enhance binding selectivity and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in indole functionalization?

(50% yield) and (25% yield) demonstrate that solvent choice, catalyst loading, and temperature critically affect outcomes. For example:

  • Solvent polarity : PEG-400/DMF mixtures enhance solubility of intermediates .
  • Catalyst recycling : CuI can be reused in PEG-based systems to reduce costs.
  • Workup procedures : Precipitation in water () vs. column chromatography ( ) impacts purity and recovery .

Q. How do substituents influence the compound’s reactivity and biological activity?

Comparing derivatives in (3,5-dimethoxyphenyl) and (4-fluorophenyl) reveals:

  • Electron-withdrawing groups (e.g., -F) reduce yields due to steric hindrance .
  • Methoxy groups enhance antioxidant activity by stabilizing radical intermediates .
  • Bromine at the 5-position increases electrophilicity, facilitating nucleophilic substitutions .

Q. What strategies resolve conflicting NMR data for structurally similar indole derivatives?

Overlapping signals (e.g., aromatic protons in and ) can be resolved by:

  • 2D NMR : HSQC or COSY to assign coupling patterns.
  • Deuterated solvents : Using CDCl3_3 vs. DMSO-d6_6 to shift proton environments .
  • Variable-temperature NMR : To distinguish dynamic processes affecting peak splitting .

Q. How can low-yield reactions (e.g., <30%) be systematically improved?

’s 25% yield for 9d suggests:

  • Precatalyst activation : Pre-stirring CuI with ligands (e.g., TBTA) to enhance catalytic activity.
  • Microwave-assisted synthesis : Reducing reaction times from 12 hours to <1 hour .
  • Alternative solvents : Replacing DMF with ionic liquids to minimize side reactions .

Q. What advanced modifications enhance the compound’s pharmacokinetic properties?

and describe N-alkylation (e.g., butyl groups) and chloroethyl substitutions to improve:

  • Lipophilicity : Adjusting logP via alkyl chain length (e.g., butyl increases membrane permeability) .
  • Metabolic stability : Fluorine or trifluoromethyl groups ( ) reduce cytochrome P450 oxidation .

Methodological Considerations

Q. How to cross-validate purity and structural integrity beyond NMR?

Complementary techniques include:

  • IR spectroscopy : Confirming functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Elemental analysis : Verifying bromine content (±0.3% deviation).
  • X-ray crystallography : Resolving ambiguous stereochemistry (e.g., ’s crystal structure data) .

Q. What safety protocols are essential during synthesis?

  • Ventilation : DMF and PEG-400 require fume hood use due to vapor toxicity .
  • Copper waste disposal : Neutralizing CuI residues with EDTA before disposal .
  • Personal protective equipment (PPE) : Gloves and goggles when handling brominated intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar indole derivatives?

For example, (enzyme inhibition) vs. (protein-ligand interactions):

  • Assay conditions : Differences in buffer pH or incubation time may alter binding kinetics.
  • Structural analogs : Minor substitutions (e.g., 3-formyl vs. 3-carboxylate) drastically change target affinity .
  • Dose-response validation : Replicating studies with standardized IC50_{50} protocols .

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